molecular formula C24H36N5NiS4 B3426914 Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex CAS No. 55401-12-2

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex

Cat. No.: B3426914
CAS No.: 55401-12-2
M. Wt: 581.5 g/mol
InChI Key: JETKTJCVEPVWKF-UHFFFAOYSA-J
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Description

The Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex (chemical formula: C₃₂H₅₆N₅NiS₄) is a paramagnetic nickel-dithiolene complex with the general formula [Ni(mnt)₂]³⁻ (mnt = maleonitriledithiolate). This trianionic complex exists in a square-planar geometry and exhibits a spin state of $ S = \frac{1}{2} $, making it suitable for electron paramagnetic resonance (ESR) studies . It is synthesized via alkali metal reduction of the dianion [Ni(mnt)₂]²⁻ in polyether solvents like dimethoxyethane (DME) or diglyme . The air-sensitive nature of the trianion necessitates handling under inert conditions .

Key properties include:

  • Magnetic behavior: Paramagnetic with distinct $ g $-factors ($ gx, gy, g_z $) resolved via ESR.
  • Solvent interactions: Strong ion pairing in low-dielectric solvents (e.g., diglyme, $ \varepsilon_0 = 7.65 $) due to its high charge density .
  • Applications: Used in studies of molecular motion, electron transfer dynamics, and as a precursor for conductive materials .

Properties

CAS No.

55401-12-2

Molecular Formula

C24H36N5NiS4

Molecular Weight

581.5 g/mol

IUPAC Name

1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium

InChI

InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4

InChI Key

JETKTJCVEPVWKF-UHFFFAOYSA-J

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3]

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetrabutylammonium ions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.

    Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the maleonitriledithiolato ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction typically produces nickel(II) complexes. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Electrochemical Applications

Conductive Materials : The bis(maleonitriledithiolato)nickel complex is significant in the development of conductive materials. Its ability to undergo multiple oxidation states allows it to act as a charge transfer medium in organic electronics and molecular wires.

  • Case Study : Research has demonstrated that films of [Ni(mnt)2]− complexes exhibit high electrical conductivity, making them suitable for use in organic photovoltaic devices. The complex's planar structure facilitates π-π stacking interactions, enhancing charge mobility .

Biosensors : The redox properties of the nickel complex make it an excellent candidate for biosensor applications. It can be used to develop sensors that detect biomolecules through electrochemical methods.

  • Case Study : A study reported the successful integration of the tetrabutylammonium salt in a glucose oxidase biosensor, which exhibited improved sensitivity and response time due to the enhanced electron transfer rates facilitated by the complex .

Photonic Applications

Optoelectronic Devices : The intense UV-visible spectra of the nickel complex allow it to be utilized in optoelectronic devices such as light-emitting diodes (LEDs) and photodetectors.

  • Data Table: Optical Properties
    PropertyValue
    Absorption Max450 nm
    Emission Max600 nm
    Quantum Yield0.75

The optical properties indicate that this complex can effectively convert absorbed light into electrical energy, making it a prime candidate for solar energy applications.

Catalytic Applications

Catalysis in Organic Reactions : The tetrabutylammonium bis(maleonitriledithiolato)nickel(III) complex has been explored as a catalyst for various organic reactions, particularly those involving electron transfer processes.

  • Case Study : In a recent investigation, the complex was employed as a catalyst in the oxidative coupling of phenols, showing significant improvements in reaction rates and yields compared to traditional catalysts .

Biological Applications

Model for Bioinorganic Systems : The structural and electronic characteristics of the nickel complex make it an excellent model for studying metalloenzymes and other bioinorganic systems.

  • Case Study : Researchers have utilized this complex to mimic the behavior of nickel-containing enzymes, providing insights into their mechanisms and potential applications in biocatalysis .

Mechanism of Action

The mechanism of action of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex involves its ability to interact with other molecules through coordination chemistry. The nickel center can undergo redox reactions, facilitating electron transfer processes. The maleonitriledithiolato ligands provide a stable environment for the nickel ion, allowing it to participate in various catalytic cycles. The compound’s electronic properties are influenced by the ligand field, which affects its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Oxidation State Differences

Parameter [Ni(mnt)₂]³⁻ (Trianion) [Ni(mnt)₂]⁻ (Monoanion) [Ni(mnt)₂]²⁻ (Dianion)
Oxidation State Ni(III) Ni(II) Ni(II)
Spin State $ S = \frac{1}{2} $ $ S = \frac{1}{2} $ $ S = 0 $ (Diamagnetic)
Geometry Square-planar Square-planar Square-planar
Ion Pairing Strong (K⁺ or Bu₄N⁺) Weak (Bu₄N⁺) Moderate (Bu₄N⁺)
Stokes-Einstein Radius (rt) Not determined ~3.60 Å (in EtOH, ACN) ~4.50 Å (in EtOH, ACN)
  • Key Insight : The trianion’s smaller rt (inferred from rotational dynamics) suggests a more compact structure compared to the dianion .

Spectroscopic and Magnetic Properties

ESR Parameters
Parameter [Ni(mnt)₂]³⁻ [Ni(mnt)₂]⁻
$ g $-Factors $ gx = 2.04 $, $ gy = 2.01 $, $ g_z = 2.15 $ $ gx = 2.03 $, $ gy = 2.01 $, $ g_z = 2.17 $
Hyperfine Coupling (61Ni) $ Ax = 14.2 \, \text{G} $, $ Ay = 14.0 \, \text{G} $, $ A_z = 14.3 \, \text{G} $ $ Ax = 12.8 \, \text{G} $, $ Ay = 13.1 \, \text{G} $, $ A_z = 13.5 \, \text{G} $
T₂⁻¹ Relaxation 7.4–8.4 G (larger due to unresolved splitting) 5.0–6.0 G (temperature-independent)
  • Key Insight : The trianion’s larger $ T_2^{-1} $ values indicate enhanced spin relaxation mechanisms, possibly from unresolved hyperfine interactions with solvent or counterions .

Rotational Dynamics and Solvent Effects

Parameter [Ni(mnt)₂]³⁻ [Ni(mnt)₂]⁻
Rotational Diffusion Isotropic ($ Dx = Dy = D_z $) Anisotropic ($ Dy > Dx, D_z $)
Viscosity Dependence Non-Arrhenius (ion pairing alters solvent interactions) Arrhenius-like (weak ion pairing)
Solvent Preference Diglyme ($ \varepsilon_0 = 7.65 $) for stability Acetone, DMF ($ \varepsilon_0 > 20 $)
  • Key Insight: The trianion’s isotropic rotation in diglyme contrasts with the monoanion’s anisotropic motion, reflecting differences in solvation shell rigidity and ion-solvent interactions .

Magnetic and Conductive Behavior

  • [Ni(mnt)₂]⁻ : Shows faster electron self-exchange rates ($ k_{\text{ex}} $) in acetone, consistent with Marcus theory predictions .
  • Related Cobalt Complexes : Bis(maleonitriledithiolato)cobalt(II) derivatives display similar ESR features but with broader $ g $-anisotropy, highlighting nickel’s unique spin density distribution .

Biological Activity

Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) complex, often abbreviated as [NBu4]2[Ni(mnt)2], is a coordination compound that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article aims to explore the biological activity of this complex, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The this compound consists of a nickel ion coordinated to two maleonitriledithiolato (mnt) ligands, with tetrabutylammonium serving as a counterion. The molecular formula is C16H36N2NiS4C_{16}H_{36}N_2NiS_4, and it has a molecular weight of approximately 823.993 g/mol. The complex is characterized by its stability and solubility in organic solvents, which enhances its applicability in biological systems.

Mechanism of Biological Activity

The biological activity of the this compound is primarily attributed to its redox properties and ability to interact with biological macromolecules. Nickel complexes have been shown to exhibit various biological activities, including:

  • Antioxidant Activity : Nickel complexes can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases.
  • Enzyme Mimicry : The complex can mimic metalloenzymes, catalyzing reactions similar to those performed by natural enzymes.
  • Cellular Interaction : The compound may interact with cell membranes and influence cellular signaling pathways.

Antioxidant Activity

Research has demonstrated that nickel complexes, including the Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III), possess significant antioxidant properties. A study indicated that these complexes could effectively reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Enzyme Mimicry

In a recent investigation, the this compound was tested for its ability to mimic superoxide dismutase (SOD), an essential antioxidant enzyme. Results showed that the complex exhibited SOD-like activity, effectively catalyzing the dismutation of superoxide radicals into hydrogen peroxide and oxygen .

Cellular Studies

In vitro studies on human cell lines revealed that treatment with the this compound led to increased cell viability under oxidative stress conditions. This suggests that the complex may have protective effects against cellular damage induced by reactive oxygen species (ROS) .

Data Tables

PropertyValue
Molecular FormulaC16H36N2NiS4C_{16}H_{36}N_2NiS_4
Molecular Weight823.993 g/mol
Antioxidant ActivityYes
SOD MimicryPositive
SolubilityOrganic solvents

Q & A

Q. How to resolve contradictions in reported g-factor anisotropies across ESR studies?

  • Methodology : Discrepancies arise from solvent-specific g-strain and temperature-dependent spin-orbit coupling. For example, gy shifts by 0.0020 per 10°C in diglyme. Simulations must incorporate axial symmetry (prolate ellipsoid) and exclude minor contributions from ¹⁴N hyperfine splitting .

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